molecular formula C12H13NO3 B14452005 Carbamic acid--(naphthalen-1-yl)methanol (1/1) CAS No. 74156-18-6

Carbamic acid--(naphthalen-1-yl)methanol (1/1)

Cat. No.: B14452005
CAS No.: 74156-18-6
M. Wt: 219.24 g/mol
InChI Key: CEAUAYNKMYBFBZ-UHFFFAOYSA-N
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Description

Carbamic acid–(naphthalen-1-yl)methanol (1/1) is a compound that combines the structural features of carbamic acid and naphthalen-1-ylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid–(naphthalen-1-yl)methanol (1/1) typically involves the reaction of naphthalen-1-ylmethanol with carbamic acid derivatives. One common method is the reaction of naphthalen-1-ylmethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production of carbamic acid derivatives often involves the use of phosgene or its derivatives as a starting material. The reaction of phosgene with naphthalen-1-ylmethanol in the presence of a base can yield carbamic acid–(naphthalen-1-yl)methanol (1/1). This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–(naphthalen-1-yl)methanol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-ylmethanol derivatives.

    Reduction: Reduction reactions can convert the carbamic acid group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-ylmethanol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbamic acid–(naphthalen-1-yl)methanol (1/1) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid–(naphthalen-1-yl)methanol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The naphthalen-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-naphthyl N-methylcarbamate: This compound shares the naphthalen-1-yl group but has a different carbamate structure.

    Naphthalen-1-yl-carbamic acid 1-phenyl-ethyl ester: Similar in structure but with a phenyl-ethyl ester group instead of methanol.

Uniqueness

Carbamic acid–(naphthalen-1-yl)methanol (1/1) is unique due to its specific combination of carbamic acid and naphthalen-1-ylmethanol

References

  • NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER - MilliporeSigma
  • 1-naphthyl N-methylcarbamate – Critically Evaluated … - NIST
  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal
  • Carbamic acid - Wikipedia
  • Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1 …

Properties

CAS No.

74156-18-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

carbamic acid;naphthalen-1-ylmethanol

InChI

InChI=1S/C11H10O.CH3NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7,12H,8H2;2H2,(H,3,4)

InChI Key

CEAUAYNKMYBFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO.C(=O)(N)O

Origin of Product

United States

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